Home > Products > Screening Compounds P29469 > N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide - 1258630-87-3

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

Catalog Number: EVT-3363109
CAS Number: 1258630-87-3
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound is characterized by the presence of a bromine atom at the 8-position and an acetamide functional group, which may enhance its pharmacological profile.

Source

The compound can be synthesized through various methods involving starting materials such as anthranilic acid derivatives and acetamides. Research has shown that quinazolinone derivatives can be obtained through reactions involving chloroacetyl chloride and amines under different conditions, including microwave-assisted synthesis and conventional heating methods .

Classification

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide falls under the classification of heterocyclic compounds, specifically within the quinazoline family. It is categorized as a potential bioactive molecule due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide typically involves multi-step synthetic pathways. One common approach includes the condensation of 2-amino benzoic acid with chloroacetyl chloride, followed by cyclization to form the quinazolinone core. Subsequent bromination at the 8-position can be achieved using bromine or brominating agents under controlled conditions.

Technical Details

  1. Starting Materials:
    • Anthranilic acid or derivatives
    • Chloroacetyl chloride
    • Brominating agents (e.g., N-bromosuccinimide)
  2. Reactions:
    • Step 1: Formation of an acetamide derivative from anthranilic acid.
    • Step 2: Cyclization to form the quinazolinone structure.
    • Step 3: Bromination at the 8-position to introduce the bromine atom.
    • Step 4: Final purification and characterization using techniques like NMR and mass spectrometry .
Molecular Structure Analysis

Structure

The molecular structure of N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide features a fused bicyclic system characteristic of quinazolinones. The presence of an acetamide group enhances solubility and potential biological activity.

Data

Key structural data includes:

  • Molecular formula: C10_{10}H8_{8}BrN3_{3}O
  • Molecular weight: Approximately 284.09 g/mol
  • Key spectral data from NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .
Chemical Reactions Analysis

Reactions

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide can undergo several chemical reactions typical for quinazolinone derivatives:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Acylation Reactions: The acetamide group can participate in acylation reactions to form more complex structures.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups under appropriate conditions.

Technical Details

These reactions are facilitated by varying reaction conditions such as temperature, solvent choice, and catalysts, which can significantly influence yield and selectivity .

Mechanism of Action

Process

The mechanism of action for N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways.

Data

Studies suggest that quinazolinone derivatives may inhibit certain enzymes or pathways related to cancer cell proliferation or microbial resistance mechanisms. The presence of the bromine atom could enhance binding affinity due to increased lipophilicity or electronic effects .

Physical and Chemical Properties Analysis

Physical Properties

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide is expected to exhibit:

  • Melting point: Typically around 137 °C (exact value may vary based on purity).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity with nucleophiles due to the electrophilic nature of the carbonyl group in the acetamide functionality .
Applications

Scientific Uses

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents or antimicrobial drugs.
  2. Biochemical Research: To study enzyme inhibition mechanisms or cellular signaling pathways.
  3. Synthetic Chemistry: As a building block for synthesizing more complex heterocyclic compounds with tailored biological activities .
Synthesis Methodologies and Optimization Strategies for N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

Multi-Step Synthetic Pathways from Aniline Precursors

The synthesis of N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide typically follows convergent routes starting from functionalized aniline derivatives. A common approach involves:

  • Cyclization to Quinazolinone Core: 2-Amino-5-bromobenzoic acid undergoes Niementowski-type cyclization with urea or thiourea derivatives at 180–200°C to yield 8-bromo-2-mercaptoquinazolin-4(3H)-one. Alternative routes employ anthranilic acid analogs reacting with isothiocyanates in deep eutectic solvents (DES) to form 2-thioxo intermediates [1] [5].
  • S-Alkylation/Acylation: The thiol group at C2 is alkylated with chloroacetamide or acetylated using acetic anhydride under basic conditions (K₂CO₃/acetone). Microwave irradiation significantly accelerates this step, reducing reaction times from hours to minutes [5] [10].
  • Oxidation Control: The 3,4-dihydroquinazolin-4-one core is oxidation-sensitive; thus, inert atmospheres (N₂/Ar) are employed during cyclization to prevent over-oxidation to quinazoline derivatives [10].

Table 1: Comparative Synthetic Routes

Starting MaterialKey ReagentIntermediateFinal StepYield (%)
2-Amino-5-bromobenzoic acidThiourea8-Bromo-2-mercaptoquinazolin-4-oneAcetylation (Ac₂O/K₂CO₃)62
Anthranilic acid4-Bromophenyl isothiocyanate3-(4-Bromophenyl)-2-thioxoquinazolinoneAlkylation (chloroacetamide)59 [1]
5-Bromoisatoic anhydrideAmmonia8-Bromo-2-aminobenzamideCyclization (formic acid)71

Regioselective Bromination at the 8-Position: Mechanistic Insights and Catalytic Approaches

Regioselective bromination at the quinazolinone C8 position is critical due to the compound’s electron-rich nature, which risks polybromination. Key strategies include:

  • Electrophilic Aromatic Substitution (EAS): Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively targets C8, driven by the ortho-directing effect of the C4 carbonyl and the para-orientation of the C2 substituent. Kinetic studies show 8-bromination proceeds 15× faster than C6/C7 bromination due to resonance stabilization of the Wheland intermediate [10].
  • Catalytic Enhancement: Lewis acids (e.g., FeCl₃, AlCl₃; 5–10 mol%) improve regioselectivity (>95%) by polarizing Br₂ and stabilizing transition states. Solvent effects are pronounced: dimethylformamide (DMF) promotes monobromination, while chloroform favors dibromination [10].
  • Late-Stage vs. Early-Stage Bromination: Brominating aniline precursors (e.g., 2-amino-5-bromobenzoic acid) before cyclization avoids quinazolinone ring oxidation but requires protecting groups for orthogonal functionalization [5].

Acetamide Functionalization: Acylation Techniques and Protecting Group Strategies

Incorporating the acetamide moiety at N2 involves nucleophilic displacement or acylation, with challenges in avoiding N3-competition:

  • Direct Acylation: 2-Aminoquinazolinones react with acetyl chloride in pyridine, but overacylation at N1/N3 occurs. Transient N3-protection with tert-butoxycarbonyl (Boc) groups mitigates this, with deprotection using trifluoroacetic acid (TFA) post-acylation [7].
  • Alkylation-Acylation Tandem: 2-Mercaptoquinazolinones react with chloroacetamide under phase-transfer conditions (TBAB/K₂CO₃), achieving 85% selectivity. Microwave assistance (120°C, 10 min) suppresses hydrolysis byproducts [5] [8].
  • Schotten-Baumann Modification: Interfacial acylation with acetic anhydride in biphasic systems (H₂O/CH₂Cl₂) with NaOH minimizes esterification of the C4 carbonyl [10].

Table 2: Acetamide Installation Methods

MethodConditionsCatalyst/AdditiveByproduct FormationYield (%)
Direct AcylationAcetyl chloride, pyridine, 0°CNone25% N3-acetylated58
Boc-Protected Acylation(i) Boc₂O, DMAP; (ii) Ac₂O; (iii) TFA4-Dimethylaminopyridine (DMAP)<5%76 [7]
Alkylation-AcylationChloroacetamide, K₂CO₃, acetoneTetrabutylammonium bromide (TBAB)12% hydrolyzed82

Green Chemistry Approaches: Solvent-Free Microwave-Assisted Synthesis and DES Utilization

Conventional syntheses face sustainability issues due to volatile organic solvents (VOCs) and prolonged heating. Green alternatives include:

  • Deep Eutectic Solvents (DES): Choline chloride:urea (1:2) enables one-pot cyclization of anthranilic acid and isothiocyanates at 80°C without catalysts. DES recyclability (≥3 cycles) reduces waste, though bromination efficiency drops by 15% after reuse [1].
  • Microwave-Assisted Synthesis: S-alkylation of 8-bromo-2-mercaptoquinazolin-4-one with chloroacetamide under microwaves (120°C, 10 min, ethanol) achieves 59% yield versus 35% in 5-hour reflux. Energy consumption decreases by 40% [1] [9].
  • Solvent-Free Mechanochemistry: Ball-milling quinazolinone with acetamide derivatives and K₂CO₃ gives 65% conversion in 30 min but requires post-milling purification to remove inorganic residues [5].

Challenges in Intermediate Stabilization and Oxidation Control

Key bottlenecks in scaling up synthesis include:

  • Anthranilic Acid Oxidation: 2-Amino-5-bromobenzoic acid oxidizes to quinone derivatives upon air exposure. Stabilization with ascorbic acid (0.1% w/v) in aqueous stock solutions extends shelf-life to 72 hours [1].
  • Thiol-Disulfide Equilibrium: 2-Mercapto intermediates undergo oxidative dimerization to disulfides. Anaerobic handling (glovebox) and additives like dithiothreitol (DTT; 1 eq.) suppress dimerization, maintaining >90% monomer purity [5] [10].
  • Purification Challenges: Brominated quinazolinones exhibit low solubility in most solvents except DMF/DMSO, complicating chromatography. Acid-base recrystallization (HCl/NaOH) achieves 98% purity but risks hydrolysis of the acetamide group at elevated temperatures [10].

Table 3: Stabilization Strategies for Key Intermediates

IntermediateMajor InstabilityStabilization StrategyPurity Improvement
2-Amino-5-bromobenzoic acidAir oxidation0.1% ascorbic acid in storage, inert atmosphere85% → 98%
8-Bromo-2-mercaptoquinazolin-4-oneDisulfide formation1 eq. DTT, anaerobic synthesis conditions75% → 93%
N-(8-bromo-4-oxoquinazolin-2-yl)acetamideHydrolysis at C4 carbonylRecrystallization at pH 6–7, low temperature90% → 99%

Properties

CAS Number

1258630-87-3

Product Name

N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

IUPAC Name

N-(8-bromo-4-oxo-3H-quinazolin-2-yl)acetamide

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

InChI

InChI=1S/C10H8BrN3O2/c1-5(15)12-10-13-8-6(9(16)14-10)3-2-4-7(8)11/h2-4H,1H3,(H2,12,13,14,15,16)

InChI Key

LLSLGVNLBZYCDW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(C=CC=C2Br)C(=O)N1

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2Br)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.